molecular formula N2H4<br>H2N-NH2<br>H2NNH2<br>H4N2 B178648 Hydrazine CAS No. 119775-10-9

Hydrazine

Cat. No. B178648
M. Wt: 32.046 g/mol
InChI Key: OAKJQQAXSVQMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine is an inorganic compound with the chemical formula N2H4 . It is a simple pnictogen hydride, and is a colorless flammable liquid with an ammonia-like odor . Hydrazine is highly toxic unless handled in solution as, for example, hydrazine hydrate (N2H4·xH2O) . It is used in many industries, such as the manufacturing of rocket propellants and fuels for spacecraft .


Synthesis Analysis

Hydrazine can be synthesized through the direct electrochemical oxidation of ammonia . This process involves ruthenium complexes bearing 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl] pyridine ligands . Another method of preparation is by the Raschig process, which involves the oxidation of ammonia with sodium hypochlorite in the presence of gelatin or glue .


Molecular Structure Analysis

The molecular structure of hydrazine is H4N2 . Each subunit of H2N-N is pyramidal and the N−N bond distance is about 1.45 Å .


Chemical Reactions Analysis

Hydrazine reacts with acids and some metallic salts, and the products are used in the manufacture of certain explosives and agricultural fungicides . It also reacts with organic compounds to form alkyl hydrazines, used as fuel in rocket and jet propulsion .


Physical And Chemical Properties Analysis

Hydrazine is a colorless, fuming, oily liquid with an ammonia-like odor . It has a molecular weight of 32.0452 g/mol, a density of 1.021 g/cm3, a melting point of 2 °C, and a boiling point of 114 °C .

Scientific Research Applications

Detection and Monitoring

Hydrazine is recognized for its industrial significance and potential toxicity, necessitating effective detection methods. A study by (Fan et al., 2012) designed a ratiometric fluorescence probe for rapid, sensitive, and visual detection of hydrazine, applicable in live cells. Similarly, (Ma et al., 2017) reported a near-infrared fluorescent chemodosimeter for hydrazine detection in solution and biological systems.

Environmental and Biological Systems Analysis

(Zhang et al., 2020) reviewed the development of fluorescent sensors for hydrazine, highlighting their importance in assessing hydrazine levels in environmental and living systems. These sensors aid in monitoring hydrazine's impact on air, water, and soil, and its toxicological effects on humans.

Industrial and Material Science Applications

In material science, (Chua & Pumera, 2016) explored the effects of hydrazine treatment on graphene oxide, offering insights into its utility in nanotechnology and materials engineering. Additionally, (Yang et al., 2012) demonstrated the use of hydrazine in synthesizing tetrazines, relevant in bioorthogonal chemistry and materials science.

Hazardous Chemical Monitoring

Given its widespread industrial use and associated health risks, detection and monitoring of hydrazine are crucial. (Thomas & Swager, 2006) developed a method for detecting hydrazine vapor using fluorescent conjugated polymers, indicating its relevance in safety and security.

Catalyst Design for Hydrogen Production

Hydrazine's role as a hydrogen source in rocket propulsion has led to research on its decomposition for H2 production. (He et al., 2018) reviewed strategies for designing efficient catalysts for this purpose, emphasizing the importance of hydrazine in fuel cell technology.

Safety And Hazards

Hydrazine is highly reactive and easily catches fire . Exposure to hydrazine can cause irritation to eyes, skin, nose, throat, temporary blindness, dizziness, nausea, dermatitis, eye, skin burns, and in animals, bronchitis, pulmonary edema, liver, kidney damage, convulsions .

Future Directions

The global hydrazine market was valued at $510.95 million in 2020, and is projected to reach $806.09 million by 2030 . Hydrazine is being explored as a sustainable energy carrier . It is also being studied for its potential in efficient hydrogen production .

Relevant Papers Several papers have been published on hydrazine. One paper discusses the toxicity, pathophysiology, and treatment of acute hydrazine propellant exposure . Another paper discusses the use of a pyridinic nitrogen-rich carbon paper for hydrazine oxidation-hybrid seawater electrolysis toward efficient H2 generation . A third paper discusses the electroanalytical sensing of hydrazine .

properties

IUPAC Name

hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2/c1-2/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJQQAXSVQMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2H4, H4N2, Array, H2NNH2
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19326
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19196
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name hydrazine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hydrazine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate)
Record name Hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020702
Record name Hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.046 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.]
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19326
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19196
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/55
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hydrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/55
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hydrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 1.1
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/55
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ...
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Hydrazine

Color/Form

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid.

CAS RN

302-01-2
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19326
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19196
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/hydrazine-results-aeglprogram
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Hydrazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RFH0GB4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hydrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/MU6D7B58.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hydrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The starting material, 5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide, is prepared as follows: 4,4-diphenylimidazolin-2-thione, prepared by the method of Marshall, J. Am. Chem. Soc. 78 3696 (1956), is treated with ethyl bromide in refluxing ethanol to yield 5,5-diphenyl-2-ethylthio-2-imidazoline hydrobromide, which upon treatment with hydrazine in refluxing ethanol gives the desired intermediate, melting point 227°-⟦8°⟧228° C.
Name
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The starting material, 4-methyl-2-imidazolin-2-ylhydrazine hydrochloride, is prepared as follows: 4-methylimidazolidin-2-thione and methyl iodide react in refluxing ethanol to give 4-methyl-2-methylthio-2-imidazoline hydroiodide, which upon treatment with hydrazine in boiling ethanol yields 4-methyl-2-imidazolin-2-ylhydrazine hydroiodide. Subsequent treatment with silver chloride in aqueous or ethanol solution then gives the hydrochloride salt melting at 128°-130° C.
Name
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The preparation of the starting material, 1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride, is carried out as follows: 1,4,5,6-tetrahydropyrimidin-2-thione and methyl chloride (excess) are added to isopropanol and the mixture heated in an autoclave at 170°-180° C. for hours. Cooling to 4° C. yields a precipitate of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydrochloride, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate melting at 191°-192° C.
Name
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The starting material, 4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide, is prepared as follows: 4-phenylimidazolidine-2-thione and methyliodide in refluxing ethanol yield 2-methylthio-4-phenyl-2-imidazolin hydroiodide, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate, melting at 107°-108° C.
Name
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

70 ml of purified water was added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2 ml of 64 wt % hydrazine hydrate while stirring at 60° C. so as to give a molar ratio of hydrazine to copper acetate of 0.9, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 50 nm and 180 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 95 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine
Reactant of Route 2
Hydrazine
Reactant of Route 3
Hydrazine
Reactant of Route 4
Hydrazine
Reactant of Route 5
Hydrazine
Reactant of Route 6
Hydrazine

Citations

For This Compound
732,000
Citations
JE Troyan - Industrial & Engineering Chemistry, 1953 - ACS Publications
… During this period, extensive laboratory studies of hydrazine and its … of hydrazine applications was hampered by the prohibitively high selling price which prevailed. Where hydrazine or …
Number of citations: 118 pubs.acs.org
A Serov, C Kwak - Applied Catalysis B: Environmental, 2010 - Elsevier
Low-temperature fuel cells operating on hydrazine fuel in acid and alkaline media comprise a … is expected of hydrazine-based cells. The electrooxidation of hydrazine on the surface of …
Number of citations: 415 www.sciencedirect.com
EW Schmidt - 2001 - books.google.com
… of hydrazine and its derivatives. Frequently the plural "hydrazines" is used and is meant to include organic hydrazine derivatives besides hydrazine itself. Organic hydrazine derivatives …
Number of citations: 004 books.google.com
RL Collin, WN Lipscomb - Acta crystallographica, 1951 - scripts.iucr.org
… The structure suggests an eclipsed configuration for the hydrazine molecule in the crystal, and does not appear to permit residual entropy to be retained at low temperatures. …
Number of citations: 139 scripts.iucr.org
GW Watt, JD Chrisp - Analytical Chemistry, 1952 - ACS Publications
… to solutions of hydrazine indilute … of hydrazine. These systems are characterized by a transmittancy minimum at 458 µ. Good agreement with Beer’s law is dis-played at hydrazine …
Number of citations: 000 pubs.acs.org
M Vogel, A Büldt, U Karst - Fresenius' journal of analytical chemistry, 2000 - Springer
… major part of this review will focus on hydrazine reagents in conjunction with chromatographic … traced back on derivatizing agents without hydrazine functionality. Comparably few publica…
Number of citations: 202 link.springer.com
RF Kimball - Mutation Research/Reviews in Genetic Toxicology, 1977 - Elsevier
Hydrazine has a number of uses in industry as an antioxidant for boiler and cooling-tower water and as a source material for synthesizing a wide range of pharmaceuticals and plant …
Number of citations: 146 www.sciencedirect.com
A Furst, RC Berlo, S Hooton - Chemical Reviews, 1965 - ACS Publications
1. Solutions of hydrazine or hydrazine hydrate have been used in varioussolvents with or without potassium or sodium hydroxide or other bases such as potassium i-butoxide for the …
Number of citations: 369 pubs.acs.org
M George, KS Nagaraja, N Balasubramanian - Analytical letters, 2007 - Taylor & Francis
A simple sensitive and selective method is described for the determination of trace amounts of hydrazine. The method is based on the reduction of nitrate to nitrite. Hydrazine in …
Number of citations: 186 www.tandfonline.com
S Park, J An, JR Potts, A Velamakanni, S Murali… - carbon, 2011 - Elsevier
We prepared hydrazine-reduced materials from both graphite oxide (GO) particles, which were not exfoliated, and completely exfoliated individual graphene oxide platelets, and then …
Number of citations: 696 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.